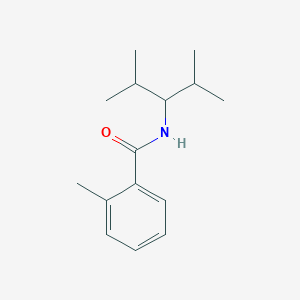
N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide (CFA) is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the main applications of this compound is as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This makes this compound a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been shown to have anti-cancer effects. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes this compound a potential candidate for the development of anti-cancer drugs.
作用機序
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB activity, this compound may be able to reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have anti-microbial effects. This compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively stable under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide. One potential direction is the development of this compound-based anti-inflammatory drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Another potential direction is the development of this compound-based anti-cancer drugs. This compound has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a therapeutic agent for cancer.
Finally, further research is needed to fully understand the mechanism of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to develop more effective drugs based on this compound.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-chloro-2-fluoroaniline with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acryloyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
特性
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQBGJSTUKGCZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)


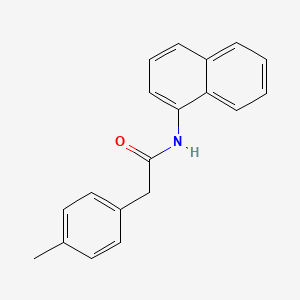
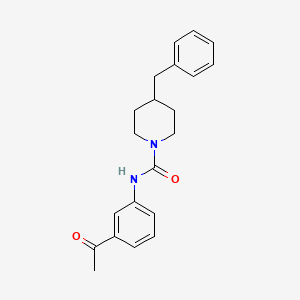
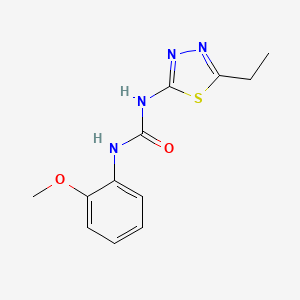
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
methanone](/img/structure/B5808881.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)
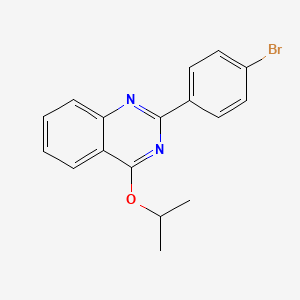
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
